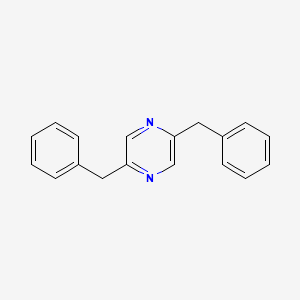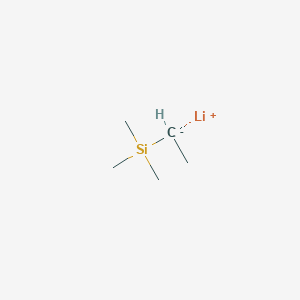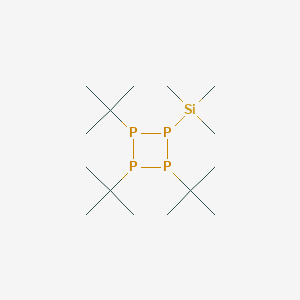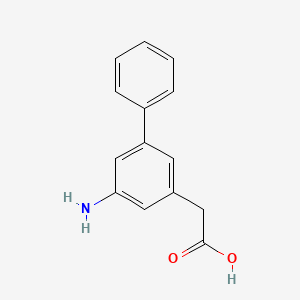
5-Amino-3-biphenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-biphenylacetic acid: is an organic compound that features both an amino group and a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure efficient production while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: 5-Amino-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to yield hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Biology: In biological research, this compound is studied for its interactions with proteins and enzymes, providing insights into biochemical pathways and mechanisms .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-Amino-3-biphenylacetic acid is used in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 5-Amino-3-biphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The biphenyl structure provides a rigid framework that can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity .
類似化合物との比較
4-Biphenylacetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-4-biphenylacetic acid: Positional isomer with the amino group at a different location, leading to variations in biological activity and chemical behavior
Uniqueness: 5-Amino-3-biphenylacetic acid is unique due to the specific positioning of the amino group on the biphenylacetic acid framework. This positioning influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
75852-46-9 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-(3-amino-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8,15H2,(H,16,17) |
InChIキー |
HROOQWGZDYRPIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


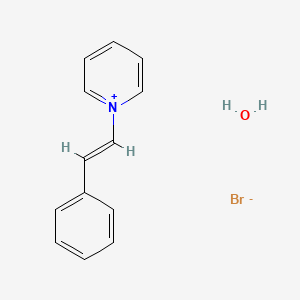
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
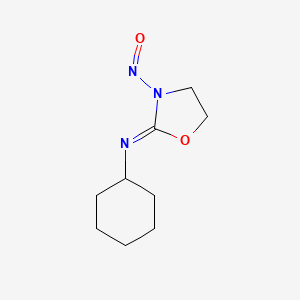
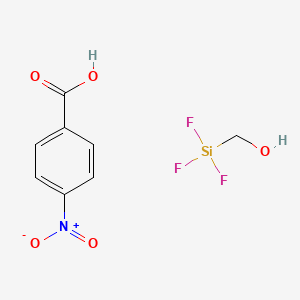
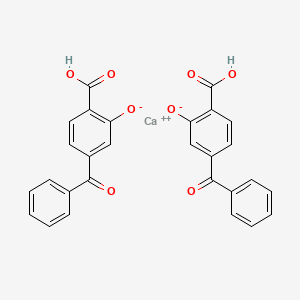
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
